molecular formula C19H22N8O2 B2357099 2-(1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-cyclopropylpyridazin-3(2H)-one CAS No. 2034314-32-2

2-(1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-cyclopropylpyridazin-3(2H)-one

Cat. No. B2357099
CAS RN: 2034314-32-2
M. Wt: 394.439
InChI Key: WFPHWZCORLUHQI-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,4]triazolo[4,3-b]pyridazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. Detailed structural analysis would require experimental techniques such as X-ray diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some similar compounds have shown properties such as a suitable density, favourable thermal stability, and good detonation performance .

Scientific Research Applications

Discovery and Therapeutic Potential

Androgen Receptor Downregulation in Prostate Cancer Treatment The molecule under discussion has been identified as a part of the structural modifications leading to the discovery of AZD3514, an androgen receptor downregulator. The modifications aimed at addressing certain issues related to the heart (hERG) and physical properties, resulting in a clinical candidate for treating castrate-resistant prostate cancer. This demonstrates the compound's potential application in cancer therapeutics, particularly in targeting the androgen receptor pathway, which is crucial for the growth of prostate cancer cells (Bradbury et al., 2013).

Anti-Diabetic Drug Development via DPP-4 Inhibition Another area of application for this class of compounds includes the development of anti-diabetic medications through the inhibition of Dipeptidyl peptidase-4 (DPP-4). A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their DPP-4 inhibition potentials, showing promise as anti-diabetic drugs. These compounds were tested for their insulinotropic activities and antioxidant properties, revealing their potential in enhancing insulin secretion and combating oxidative stress, which are important aspects of diabetes management (Bindu et al., 2019).

Molecular Insights and Synthetic Advances

Structural and Synthetic Studies Research on the synthesis and structural analysis of related triazolo-pyridazine compounds has provided insights into their molecular frameworks. These studies involve the synthesis of various derivatives and the investigation of their properties, such as crystal structure and reactivity descriptors. Such research contributes to the understanding of the compound's chemical behavior and potential modifications to enhance its pharmaceutical attributes (Sallam et al., 2021).

Heterocyclic Compound Synthesis for Potential Therapeutics The synthesis of functionalized compounds containing pyridazine moieties, including the triazolo-pyridazine derivatives, is another area of active research. These efforts focus on creating a variety of compounds with potential therapeutic applications, such as anti-inflammatory, antimicrobial, and antifungal activities. The development of these compounds involves intricate synthetic pathways and the exploration of their biological activities, highlighting the versatility of triazolo-pyridazine derivatives in drug discovery (Svete, 2005).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Some similar compounds have shown excellent insensitivity toward external stimuli .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. This could include investigating its potential uses based on its physical and chemical properties .

properties

IUPAC Name

6-cyclopropyl-2-[1-oxo-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]propan-2-yl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O2/c1-13(27-18(28)7-4-15(22-27)14-2-3-14)19(29)25-10-8-24(9-11-25)17-6-5-16-21-20-12-26(16)23-17/h4-7,12-14H,2-3,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPHWZCORLUHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NN3C=NN=C3C=C2)N4C(=O)C=CC(=N4)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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